C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride
Description
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It is an important core of nitrogen ring junction heterocyclic compounds . This compound has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridines has been achieved through various methods. One such method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . Another approach involves a Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles .Molecular Structure Analysis
The molecular structure of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is characterized by the presence of a pyrazolo[1,5-a]pyridine core . The InChI code for this compound is 1S/C8H9N3.2ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;;/h1-5H,6,9H2;2*1H .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridines are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . Another reaction involves a Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles .Physical And Chemical Properties Analysis
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is an off-white solid . It has a molecular weight of 220.1 g/mol .properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFIGRTKJXLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.